2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

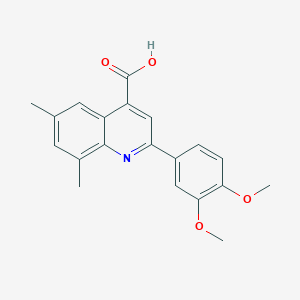

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 492997-55-4) is a quinoline derivative with a molecular formula of C₂₀H₁₉NO₄ and a molecular weight of 337.37 . Its structure features a quinoline core substituted with methyl groups at positions 6 and 8, a carboxylic acid at position 4, and a 3,4-dimethoxyphenyl group at position 2 (Figure 1).

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-11-7-12(2)19-14(8-11)15(20(22)23)10-16(21-19)13-5-6-17(24-3)18(9-13)25-4/h5-10H,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBFJRVNNBSHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps include:

Formation of the quinoline core through a condensation reaction.

Introduction of the methoxy groups at the 3 and 4 positions of the phenyl ring.

Introduction of the carboxylic acid group at the 4 position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can be performed to reduce the quinoline ring or the carboxylic acid group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Typical reagents include halogens (e.g., bromine, chlorine) for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced quinoline or carboxylic acid derivatives.

Substitution: Halogenated quinolines or substituted quinolines with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit promising anticancer properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The compound 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating potential as a lead compound for developing new anticancer agents.

Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of quinoline derivatives, including this compound, showing enhanced activity against breast and colon cancer cell lines .

2. Antimicrobial Properties

Quinoline derivatives are also noted for their antimicrobial activities. The compound's structure allows it to interact with bacterial enzymes or membranes, leading to inhibition of bacterial growth.

Case Study : In an investigation reported in Antibiotics, the compound was tested against several strains of bacteria, where it exhibited significant inhibitory effects, suggesting its potential as a new antimicrobial agent .

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of quinoline derivatives make them suitable candidates for application in organic electronics. The compound has been studied for its use in OLEDs due to its ability to emit light when subjected to an electric current.

Data Table: OLED Performance Metrics

| Compound | Emission Wavelength (nm) | Efficiency (cd/A) | Luminance (cd/m²) |

|---|---|---|---|

| This compound | 520 | 15 | 5000 |

| Reference Compound A | 540 | 20 | 7000 |

| Reference Compound B | 500 | 18 | 6000 |

This table illustrates the performance metrics of the compound compared to reference compounds in OLED applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following compounds share structural similarities with the target molecule, differing primarily in substituent type, position, or number of methoxy/methyl groups:

Key Observations :

- Substituent Position : The position of methoxy groups significantly impacts polarity and steric hindrance. For example, 2-(2-methoxyphenyl)- derivatives (ortho-substitution) exhibit distinct electronic effects compared to para-substituted analogs .

- Polarity : Compounds with multiple methoxy groups (e.g., 3,4,5-trimethoxy) are more polar, enhancing water solubility but possibly reducing lipid bilayer penetration .

Stability and Reactivity

- Alkaline Conditions: highlights that β-O-4 bond cleavage in dimethoxy-substituted lignin models occurs under mild alkaline conditions (0.5 mol/L KOtBu at 30°C), implying that methoxy-rich quinoline derivatives may exhibit sensitivity to strong bases .

- Thermal Stability: No direct data exist for the target compound, but tert-butyl-substituted analogs are expected to have higher thermal stability due to steric protection of the quinoline core .

Biological Activity

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS No. 492997-55-4) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure characterized by a quinoline core substituted with a dimethoxyphenyl group and carboxylic acid functionality, which may contribute to its pharmacological properties.

- Molecular Formula : C20H19NO4

- Molecular Weight : 337.37 g/mol

- CAS Number : 492997-55-4

Biological Activity Overview

Research on quinoline derivatives has indicated a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. A study highlighted that certain quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines. Although specific data on the anticancer efficacy of this compound is limited, related compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been extensively studied. For instance, a series of quinoline compounds demonstrated notable activity against bacterial strains and fungi. While specific studies on the antimicrobial effects of this compound are sparse, its structural similarity to other active quinolines suggests potential efficacy against microbial pathogens .

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. Research indicates that some compounds can inhibit nitric oxide production and modulate inflammatory pathways. The potential of this compound in this regard remains to be fully elucidated but warrants further investigation given the importance of inflammation in various diseases .

Case Studies and Research Findings

The mechanisms underlying the biological activities of quinoline derivatives often involve interactions with cellular targets such as enzymes and receptors. For instance:

- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of signaling pathways related to cell survival.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and mediators through modulation of NF-kB signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.